molecular formula C18H19N3O3 B2486007 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-59-1

1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2486007
CAS No.: 899990-59-1
M. Wt: 325.368
InChI Key: HQPSGVHXGWHMPG-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethoxyphenyl group and a methylindole group connected through a urea linkage. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 3,4-dimethoxyaniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
  • 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-2-yl)urea
  • 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-4-yl)urea

Uniqueness

1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the dimethoxyphenyl and methylindole groups provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21-11-14(13-6-4-5-7-15(13)21)20-18(22)19-12-8-9-16(23-2)17(10-12)24-3/h4-11H,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPSGVHXGWHMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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